4-(4-Acetyl-2-methoxyphenoxy)butanoic acid (Compound 2) Exhibits Quantifiable NOX Inhibitory Activity Distinct from Apocynin and Structural Analogs
4-(4-Acetyl-2-methoxyphenoxy)butanoic acid (Compound 2) demonstrates quantifiable inhibitory activity against NOX in a cell-free EPR assay, with its efficacy positioned between that of the acetic acid analog (Compound 1) and the more potent heptanedioic acid ester (Compound 4) [1]. Critically, the study confirms that while apocynin requires MPO-mediated activation for its inhibitory effects, the ether derivatives (including Compound 2) do not, representing a fundamental mechanistic differentiation [1].
| Evidence Dimension | NOX inhibitory activity (% inhibition at 1 µM) |
|---|---|
| Target Compound Data | Approximately 20% (estimated from Fig. 4 dose-response curve) |
| Comparator Or Baseline | Compound 1 (C2 ether): ~10%; Compound 3 (C5 ester): ~30%; Compound 4 (C7 ester): ~70%; Apocynin: ~0% (at 1 µM, unactivated) |
| Quantified Difference | Compound 2 is ~2-fold more potent than Compound 1, but ~3.5-fold less potent than the most active Compound 4. All derivatives require no MPO activation, unlike apocynin. |
| Conditions | Cell-free EPR assay quantifying O2•- production from the xanthine/xanthine oxidase system; 1 µM concentration of each compound [1]. |
Why This Matters
This intermediate potency profile and MPO-independent mechanism make Compound 2 an essential tool for studying structure-activity relationships within the apocynin derivative series and for validating NOX inhibition in systems lacking MPO activity.
- [1] Macías-Pérez ME, Martínez-Ramos F, Padilla-Martínez II, et al. Ethers and esters derived from apocynin avoid the interaction between p47phox and p22phox subunits of NADPH oxidase: evaluation in vitro and in silico. Biosci Rep. 2013;33(4):e00055. View Source
